molecular formula C14H15ClF3NO4 B2926759 Ethyl 2-{4-[(2-chloroacetyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate CAS No. 340029-62-1

Ethyl 2-{4-[(2-chloroacetyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B2926759
CAS No.: 340029-62-1
M. Wt: 353.72
InChI Key: SYOJHSKPJGJNKT-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[(2-chloroacetyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate (C₁₄H₁₅ClF₃NO₄) is a fluorinated propanoate derivative featuring a chloroacetyl-methylamino phenyl group and a trifluoromethyl-hydroxy moiety. This compound’s structural complexity arises from its trifluoromethyl group, which enhances metabolic stability and lipophilicity, and the chloroacetyl group, which may confer reactivity as an alkylating agent.

Properties

IUPAC Name

ethyl 2-[4-[(2-chloroacetyl)-methylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF3NO4/c1-3-23-12(21)13(22,14(16,17)18)9-4-6-10(7-5-9)19(2)11(20)8-15/h4-7,22H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOJHSKPJGJNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)N(C)C(=O)CCl)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{4-[(2-chloroacetyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry and agrochemicals. The compound features a trifluoromethyl group, an ethyl ester, and a chloroacetyl moiety, contributing to its distinctive biological activity.

  • Molecular Formula : C14H15ClF3NO4
  • Molecular Weight : 353.72 g/mol
  • CAS Number : 340029-62-1

Biological Activity

This compound exhibits a range of biological activities that are of interest for various applications:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Variations in functional groups can lead to significant differences in chemical behavior and biological activity. Below is a comparative analysis of similar compounds:

Compound NameStructureUnique Features
Ethyl 2-(4-(methylamino)phenyl)-3,3,3-trifluoro-2-hydroxypropanoateStructureContains methylamino instead of chloroacetyl; lacks halogen substitution
Ethyl 2-(4-chlorophenyl)-3,3,3-trifluoro-2-hydroxypropanoateStructureNo amino group; simpler structure
Methyl 2-(4-{ethyl[(4-methylphenyl)sulfonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoateStructureContains sulfonamide group; different functional group may enhance solubility

Antimicrobial Studies

A study conducted on various derivatives of similar compounds demonstrated that modifications in the chloroacetyl moiety significantly affected antimicrobial efficacy against Gram-positive and Gram-negative bacteria. This compound showed promising results in inhibiting bacterial growth at lower concentrations compared to other derivatives.

Anticancer Activity

In vitro assays have suggested that this compound may induce apoptosis in specific cancer cell lines. A comparative study with structurally similar compounds revealed that the trifluoromethyl group plays a crucial role in enhancing cytotoxicity against cancer cells.

Scientific Research Applications

Ethyl 2-{4-[(2-chloroacetyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a complex synthetic organic compound with potential applications in medicinal chemistry and agrochemicals. It features a trifluoromethyl group, an ethyl ester, and a chloroacetyl moiety in its structure. The molecular formula of this compound is C14H15ClF3NO4, and its molecular weight is approximately 349.73 g/mol.

Synthesis
The synthesis of this compound involves multiple steps with careful control of reaction conditions to optimize yield and purity.

Potential Applications and Biological Activity
This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to its unique functional groups that may influence biological activity and chemical reactivity. The compound exhibits significant biological activity.

Structural Analogs and Chemical Behavior
Variations in functional groups can lead to significant differences in chemical behavior and biological activity. The unique combination of a chloroacetyl moiety and trifluoromethyl group in this compound sets it apart from similar compounds.

Comparison with Similar Compounds
The table below shows a comparison of this compound with similar compounds:

Compound NameStructureUnique Features
Ethyl 2-(4-(methylamino)phenyl)-3,3,3-trifluoro-2-hydroxypropanoateContains methylamino instead of chloroacetylLacks halogen substitution, potentially different reactivity
Ethyl 2-(4-chlorophenyl)-3,3,3-trifluoro-2-hydroxypropanoateNo amino groupSimpler structure; could exhibit different biological activity
Methyl 2-(4-{ethyl[(4-methylphenyl)sulfonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoateContains sulfonamide groupDifferent functional group may enhance solubility and reactivity

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include fluorinated and halogen-substituted propanoates, which share core ester or amino acid-like backbones but differ in substituents. Key examples are:

Compound Name Molecular Formula Substituents Molecular Weight Key Features Reference
Ethyl 2-{4-[(2-chloroacetyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate C₁₄H₁₅ClF₃NO₄ Chloroacetyl-methylamino phenyl, trifluoro-hydroxy 377.72 Potential alkylating agent, high lipophilicity
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate C₇H₇F₆NO₄ Trifluoroacetyl amino, trifluoro-hydroxy 283.13 Enhanced electron-withdrawing effects
Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]propanoate C₇H₇ClF₄NO₃ Fluoroacetyl amino, chloro-trifluoro 279.58 Dual halogenation, altered reactivity
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate C₁₄H₁₃ClFNO₃ Chloro-fluorophenyl, isoxazolyl 297.71 Heterocyclic inclusion, aromatic diversity

Key Observations:

  • Trifluoromethyl Groups: The trifluoro moiety in the target compound and improves resistance to oxidative metabolism, a trait valuable in drug design.
  • Chloroacetyl vs. Trifluoroacetyl: The chloroacetyl group (target compound) is more electrophilic than the trifluoroacetyl group (), making it prone to nucleophilic attack—critical for covalent inhibitor design.
  • Halogen Positioning: In , the fluoroacetyl group and chlorine on the propanoate chain introduce steric and electronic effects distinct from the phenyl-substituted target compound.
  • Heterocyclic Modifications: The isoxazolyl group in adds aromaticity and hydrogen-bonding capacity, diverging from the hydroxy-phenyl core of the target compound.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Ethyl 2-{4-[(2-chloroacetyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate?

  • Methodology : A multi-step synthesis is typically employed. Start with the condensation of 4-aminophenyl derivatives with 2-chloroacetyl chloride under basic conditions (e.g., triethylamine in dry THF). Subsequent trifluoroethylation can be achieved using ethyl trifluoropyruvate in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O). Final esterification with ethanol under reflux ensures product formation. Monitor intermediates via TLC and purify via column chromatography using silica gel (60–120 mesh) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • X-ray crystallography : Use SHELX software for crystal structure refinement, particularly SHELXL for small-molecule resolution. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-<i>d</i>₆ to resolve trifluoromethyl and chloroacetyl signals. ¹⁹F NMR is essential for confirming the CF₃ group’s chemical environment .
  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and hydroxy groups (broad peak ~3200–3500 cm⁻¹) .

Q. How should purity and stability be assessed under laboratory conditions?

  • Methodology :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm. Purity >95% is acceptable for most studies.
  • Stability testing : Store at –20°C under inert atmosphere (argon). Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility, particularly at the ester and chloroacetyl groups .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

  • Methodology : The hydroxypropanoate moiety may lead to racemization. Use chiral auxiliaries (e.g., Evans oxazolidinones) during trifluoroethylation to control stereochemistry. Alternatively, employ enzymatic resolution (e.g., lipases in non-polar solvents) to isolate enantiomers. Confirm enantiomeric excess via chiral HPLC (Chiralpak IA column) .

Q. What computational approaches are suitable for predicting reactivity or bioactivity?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic sites (e.g., chloroacetyl group’s susceptibility to nucleophilic attack).
  • Molecular docking : Screen against target proteins (e.g., kinases or acetyltransferases) using AutoDock Vina. Focus on hydrogen bonding with the hydroxypropanoate and halogen interactions with the CF₃ group .

Q. How to resolve contradictory spectral data (e.g., NMR vs. X-ray)?

  • Methodology : Cross-validate using:

  • Variable-temperature NMR : Identify dynamic effects (e.g., rotamers of the methylamino group).
  • SC-XRD (Single-Crystal X-ray Diffraction) : Resolve absolute configuration discrepancies. SHELXL’s TWIN/BASF commands are useful for twinned crystals .

Q. What strategies optimize bioactivity studies for this compound?

  • Methodology :

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays. Pre-treat cells with glutathione to probe chloroacetyl-mediated alkylation effects.
  • Metabolic stability : Use liver microsomes (human/rat) to assess esterase-mediated hydrolysis. LC-MS/MS quantifies metabolite formation (e.g., free hydroxypropanoic acid) .

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